1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
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Overview
Description
1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a chemical compound with the molecular formula C13H10BrNO3 and a molecular weight of 308.13 g/mol . This compound is part of the pyridinecarboxylic acid family and is characterized by the presence of a bromine atom at the 5-position, a benzyl group at the 1-position, and a keto group at the 2-position.
Preparation Methods
The synthesis of 1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and yield while maintaining safety and environmental standards.
Chemical Reactions Analysis
1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to remove the bromine atom.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can be compared with other similar compounds, such as:
- 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid
- 6-(1-Adamantyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- 5-Chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
These compounds share structural similarities but differ in the substituents attached to the pyridine ring.
Properties
IUPAC Name |
1-benzyl-5-bromo-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-10-6-11(13(17)18)12(16)15(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWHNUKTQGMPDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160876 |
Source
|
Record name | 5-Bromo-1,2-dihydro-2-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101384-63-8 |
Source
|
Record name | 5-Bromo-1,2-dihydro-2-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101384-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2-dihydro-2-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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